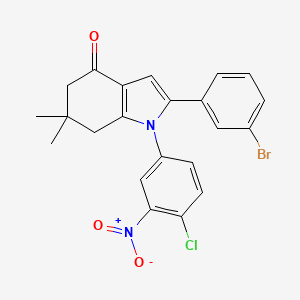![molecular formula C15H12Cl2O4 B2642893 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 872197-30-3](/img/structure/B2642893.png)
2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid” is a chemical compound with the molecular formula C15H12Cl2O4 . It has a molecular weight of 327.16 .
Synthesis Analysis
The synthesis of related compounds involves catalyzing the 2,4-dichlorobenzotrichloride and carboxylic acid to produce single or compound coarse acyl chloride . The reaction generates single or mixes the acyl chlorides crude product, which is then rectified to obtain corresponding acyl chlorides .
Molecular Structure Analysis
The molecular structure of “2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid” is represented by the InChI code: 1S/C14H10Cl2O3/c15-11-5-4-10 (13 (16)7-11)8-19-12-3-1-2-9 (6-12)14 (17)18/h1-7H,8H2, (H,17,18) .
Scientific Research Applications
Mineralization of Herbicides
One study focused on the mineralization of the herbicide 3,6-dichloro-2-methoxybenzoic acid (dicamba) using electro-Fenton and photoelectro-Fenton methods, highlighting a method for the depollution of herbicide solutions through advanced oxidation processes (Brillas, Baños, & Garrido, 2003).
Synthesis of Condensed Heterocyclic Compounds
Another study described the waste-free synthesis of condensed heterocyclic compounds via rhodium-catalyzed oxidative coupling, showing the versatility of certain benzoic acid derivatives in creating complex organic molecules with potential applications in pharmaceuticals and materials science (Shimizu, Hirano, Satoh, & Miura, 2009).
Crystal Structure of Dicamba Monooxygenase
Research on the crystal structure of dicamba monooxygenase (DMO), a Rieske nonheme oxygenase that catalyzes the oxidative demethylation of dicamba, reveals insights into the enzymatic breakdown of specific herbicides, providing a foundation for bioremediation studies (Dumitru, Jiang, Weeks, & Wilson, 2009).
Polyaniline Doped with Benzoic Acid Derivatives
A study on polyaniline doped by benzoic acid and its derivatives explored the electrical conductivity of these materials, which could be significant for developing advanced electronic materials (Amarnath & Palaniappan, 2005).
properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methoxy]-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O4/c1-20-13-4-2-3-11(15(18)19)14(13)21-8-9-5-6-10(16)7-12(9)17/h2-7H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKDMNKYHBKWCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(benzo[d]thiazol-2-yl)-2,5-dichloro-N-(3-(dimethylamino)propyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2642815.png)

![2,5-Dimethyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2642817.png)

![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2642821.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2642824.png)


![(2E)-3-[3-Bromo-4-(cyclopentyloxy)-5-ethoxyphenyl]acrylic acid](/img/structure/B2642828.png)

![3-[[1-[[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2642833.png)